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Formaldehyde;oxirane;phenol - 25134-84-3

Formaldehyde;oxirane;phenol

Catalog Number: EVT-14295611
CAS Number: 25134-84-3
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
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Product Introduction

Overview

Formaldehyde; oxirane; phenol is a chemical compound that belongs to the class of phenolic resins, which are widely used in various industrial applications due to their favorable properties. This compound is synthesized through the polymerization of formaldehyde, oxirane (also known as epoxide), and phenolic compounds. It exhibits unique characteristics that make it suitable for applications in adhesives, coatings, and composite materials.

Source

The primary sources for the synthesis of formaldehyde; oxirane; phenol include formaldehyde, which is typically derived from methanol through catalytic oxidation, and phenol, which can be produced from the distillation of coal tar or from petroleum refining. Oxirane is usually synthesized from ethylene oxide. The combination of these raw materials results in a versatile polymer with significant industrial relevance.

Classification

Formaldehyde; oxirane; phenol can be classified as a thermosetting resin. It is characterized by its ability to undergo a curing process upon heating, resulting in a hard and infusible material. This classification places it within the broader category of phenolic resins, which are known for their high thermal stability and mechanical strength.

Synthesis Analysis

Methods

The synthesis of formaldehyde; oxirane; phenol typically involves two main methods:

  1. Condensation Polymerization: This method involves the reaction of phenol with formaldehyde in the presence of a catalyst, often an alkaline substance like sodium hydroxide. The process can be controlled to achieve different molecular weights and properties by varying the molar ratios of the reactants.
  2. Etherification Reaction: In this step, oxirane is introduced into the reaction mixture to modify the properties of the resulting polymer. This can enhance its hydrophilicity or alter its mechanical properties depending on the intended application.

Technical Details

The synthesis process generally requires precise control over temperature and pH levels. For instance, during condensation polymerization, maintaining a temperature around 65 °C while gradually adding paraformaldehyde is crucial for optimal reaction kinetics . The final product's characteristics can be tailored by adjusting the molar ratios of formaldehyde to phenol and incorporating varying amounts of oxirane.

Molecular Structure Analysis

Structure

The molecular structure of formaldehyde; oxirane; phenol can be represented as follows:

  • Chemical Formula: C₉H₁₂O₃
  • Molecular Weight: Approximately 168.19 g/mol
  • Structural Representation: The compound consists of a phenolic ring bonded to an oxirane group and a formaldehyde moiety, forming a complex three-dimensional network upon curing.

Data

The compound's structural integrity is often analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, which provide insights into functional groups and bonding arrangements within the polymer matrix.

Chemical Reactions Analysis

Reactions

Formaldehyde; oxirane; phenol undergoes several key reactions:

  1. Curing Reaction: Upon heating, this compound undergoes cross-linking reactions that lead to the formation of a rigid three-dimensional network.
  2. Hydrolysis: In aqueous environments, hydrolysis may occur, affecting the stability and properties of the polymer.
  3. Thermal Degradation: At elevated temperatures, degradation products can form, which may include small organic molecules that can affect environmental safety.

Technical Details

The curing process typically involves exothermic reactions that should be carefully managed to prevent overheating and degradation of the material . The kinetics of these reactions can be studied using differential scanning calorimetry (DSC) to determine activation energies and reaction rates.

Mechanism of Action

Process

The mechanism by which formaldehyde; oxirane; phenol acts as a thermosetting resin involves several steps:

  1. Initiation: The reaction begins with the formation of hydroxymethyl groups from formaldehyde reacting with phenolic hydroxyl groups.
  2. Propagation: These hydroxymethyl groups react further with additional phenolic units or oxirane groups, leading to chain growth.
  3. Cross-linking: As the temperature increases during curing, cross-linking occurs between different polymer chains through ether linkages formed by oxirane groups.

Data

Kinetic studies indicate that the rate of cross-linking significantly increases with temperature and catalyst concentration, influencing the final mechanical properties of the cured resin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or viscous liquid depending on formulation.
  • Color: Ranges from light yellow to dark brown based on molecular weight and degree of polymerization.
  • Density: Varies but generally around 1.2 g/cm³.

Chemical Properties

  • Solubility: Generally insoluble in water but soluble in organic solvents like acetone and ethanol.
  • Thermal Stability: Exhibits high thermal resistance with decomposition temperatures often exceeding 300 °C.
  • Reactivity: Can react with nucleophiles due to electrophilic carbon centers in its structure.
Applications

Scientific Uses

Formaldehyde; oxirane; phenol has diverse applications across several fields:

  • Adhesives: Used in manufacturing strong adhesives for wood products and construction materials.
  • Coatings: Employed in protective coatings due to its durability and resistance to chemicals.
  • Composites: Serves as a matrix material in composite manufacturing for automotive and aerospace applications.
  • Pharmaceuticals: Utilized in drug formulation processes where stability and controlled release are required .
Synthetic Methodologies & Reaction Mechanisms

Polycondensation Pathways in Phenol-Formaldehyde-Oxirane Systems

The ternary system comprising phenol, formaldehyde, and oxirane (specifically epichlorohydrin, 2-(chloromethyl)oxirane) undergoes complex polycondensation reactions to form highly crosslinked thermoset polymers. This system integrates classical phenolic resin chemistry with epoxy functionality, creating hybrid architectures with distinct properties. The process involves sequential and competitive reactions: initially, phenol and formaldehyde undergo electrophilic aromatic substitution to form methylol phenols, which subsequently react via either methylene bridge formation (‒CH₂‒) or ether linkages (‒CH₂�OCH₂‒). Oxirane incorporation occurs primarily through the reaction of epichlorohydrin with phenolic hydroxyl groups or residual methylol functionalities, introducing glycidyl ether segments that enable subsequent crosslinking or post-functionalization [2] [5] [9]. This multi-stage mechanism allows for precise control over polymer topology—from linear novolac-type precursors to highly branched resoles—depending on catalyst selection, stoichiometry, and reaction sequence.

Acid/Base-Catalyzed Step-Growth Polymerization Dynamics

The polymerization dynamics are critically governed by catalyst selection, which dictates reaction pathways, kinetics, and ultimate network structure:

  • Base-Catalyzed (Resole Formation): Alkaline catalysts (e.g., NaOH, Ca(OH)₂, ammonia) promote the rapid formation of reactive methylol phenols (hydroxymethylphenols) via electrophilic aromatic substitution. The phenoxide ion (C₆H₅O⁻) generated under basic conditions exhibits enhanced nucleophilicity at the ortho and para positions, facilitating formaldehyde addition. Subsequent condensation occurs between methylol groups and free ring positions or between methylol groups themselves. While methylene bridges (‒CH₂‒) dominate the network, base-catalyzed conditions at moderate temperatures (<100°C) favor initial methylene ether bridge (‒CH₂OCH₂‒) formation, which thermally decomposes above 130°C to yield stable methylene linkages and release formaldehyde [2] [9]. This dynamic results in resoles being inherently thermosetting ("one-step resins") due to the presence of residual methylol groups capable of further condensation upon heating.

  • Acid-Catalyzed (Novolac Formation): Strong acids (e.g., H₂SO₄, oxalic acid, p-toluene sulfonic acid) favor direct electrophilic substitution where formaldehyde, activated by protonation (⁺CH₂OH), attacks the phenol ring. This predominantly yields methylene-bridged linear or lightly branched oligomers (novolacs) with minimal methylol group retention. The reaction requires a formaldehyde-to-phenol (F:P) molar ratio <1 (typically 0.75–0.85) to prevent premature gelation. Novolacs are thermoplastic prepolymers lacking inherent crosslinking capability ("two-step resins"). Their crosslinking necessitates a separate formaldehyde donor, traditionally hexamethylenetetramine (hexamine), which decomposes above 90°C to generate reactive methylene species [2] [3] [8].

Table 1: Catalyst Influence on Phenol-Formaldehyde Reaction Pathways

Catalyst TypePrimary ProductDominant Linkage Initial/FinalFormaldehyde:Phenol RatioCuring Requirement
Base (Alkaline)ResoleEther (‒CH₂OCH₂‒) → Methylene (‒CH₂‒)1.2:1 – 3.0:1Heat (140-180°C)
Acid (Strong)NovolacMethylene (‒CH₂‒)0.75:1 – 0.85:1Added Crosslinker (e.g., Hexamine)

Molar Ratio Optimization for Crosslinking Efficiency (F:P:Oxirane Stoichiometry)

The molar ratios of formaldehyde (F), phenol (P), and oxirane (specifically epichlorohydrin, O) are paramount in determining the degree of branching, crosslink density, and thermomechanical properties of the final network:

  • Formaldehyde:Phenol (F:P) Ratio: This ratio fundamentally controls the architecture of the phenolic prepolymer.
  • Low F:P (<1): Yields novolacs – linear thermoplastic chains with minimal branching. Average molecular weights typically range within 500-2000 Da (~10-20 phenol units). Higher ratios within this range increase molecular weight but require strict control to prevent gelation. Crosslinking density depends entirely on the subsequent curing step (e.g., hexamine addition ~10-15 wt%) [2] [3] [9].
  • High F:P (1.2-1.5): Produces resoles rich in reactive mono-, di-, and tri-methylol phenols. Ratios near 1.3-1.4 are empirically optimized for maximum methylene bridge formation (p-p' > o-p' >> o-o') and high crosslinking efficiency upon cure. Ratios >1.5 increase free formaldehyde content and the proportion of unstable ether bridges, potentially leading to porosity and reduced mechanical strength in the final network [4] [9]. Excess formaldehyde also increases the risk of runaway reactions under acidic conditions [8].

  • Oxirane: Phenolic Site Ratio: The oxirane component (epichlorohydrin) reacts primarily with the phenolic -OH groups of the pre-formed phenolic resin (novolac or resole) to form glycidyl ether terminals.

  • Stoichiometry targets near 1:1 (epichlorohydrin : phenolic OH) are typical for achieving high epoxidation yield while minimizing unreacted chlorohydrin impurities.
  • Novolac Epoxidation: Requires sufficient epichlorohydrin to functionalize all phenolic -OH groups along the chain. The resulting polyglycidyl ether novolac (e.g., trade names: EPN, DEN) possesses multiple epoxy terminals per molecule, enabling high crosslink density when cured with amines or anhydrides.
  • Resole Modification: Partial epoxidation of methylol groups is possible but less common due to resole's inherent reactivity. Oxirane addition is more typically applied to novolacs or simple phenols like bisphenol F (a phenol-formaldehyde dimer) [5] [7].

Table 2: Impact of F:P Molar Ratio on Resol Resin Properties

F:P RatioDominant Methylol SpeciesMethylene Bridge Concentration (p-p' / o-p' / o-o')Free FormaldehydeGel Time (130°C)Network Density After Cure
1.2Mono > DiMedium / Medium / LowLow-ModerateLongMedium
1.3-1.4Di > TriHigh / Medium / LowModerateMediumHigh
1.6Tri > DiMedium / Medium / LowHighShortMedium (Potential Porosity)
2.0-2.5Tri >> DiMedium / Low / Very LowVery HighVery ShortLow-Medium (Brittle)

Data adapted from resol characterization studies [4]

Role of Oxirane Functionality in Branching Architectures

The incorporation of oxirane, primarily via epichlorohydrin (2-(chloromethyl)oxirane), fundamentally transforms the phenolic backbone by introducing terminal epoxy groups and enabling diverse crosslinking chemistries:

  • Glycidyl Ether Formation: The core reaction involves the nucleophilic attack of the phenolate ion (generated in situ under basic conditions) or phenolic hydroxyl on the less substituted carbon of the epichlorohydrin oxirane ring. This results in opening the oxirane ring and forming a chlorohydrin intermediate (Phenol-O-CH₂-CH(OH)-CH₂Cl). Subsequent dehydrohalogenation (typically using NaOH) closes the ring again, forming the glycidyl ether group (Phenol-O-CH₂-CH(O)-CH₂, where -CH(O)-CH₂- represents the epoxy group) attached to the phenolic moiety. This reaction sequence converts each phenolic hydroxyl into a terminal epoxy group capable of ring-opening reactions [5] [9].

  • Branching and Network Formation:

  • Novolac Functionalization: Epoxidation of novolac chains creates multi-functional epoxy resins (e.g., epoxy novolacs, EPNs). Each novolac molecule possesses multiple phenolic OH groups (n+2 for a chain of n phenol units). Epoxidation yields a molecule with multiple epoxy terminals. Upon curing with polyfunctional amines, acids, or anhydrides, these epoxy groups undergo ring-opening polymerization, creating a densely crosslinked network where the phenolic novolac acts as a multi-armed branch point. The molecular weight and F:P ratio of the original novolac determine the number of epoxy groups per molecule (functionality), directly influencing crosslink density [5] [7] [9].
  • Resole Modification: While less common, resoles can react with epichlorohydrin. Reaction can occur with free phenolic OH groups (converting them to glycidyl ethers) or potentially with methylol groups (-CH₂OH), forming glycidyl ether derivatives (-CH₂OCH₂-CH(O)-CH₂). This introduces additional epoxy functionality alongside the inherent methylol reactivity, creating a dual-cure system: thermal curing via methylol condensation and epoxy ring-opening. This increases network complexity and can enhance properties like toughness and chemical resistance [5] [9].
  • Bisphenol F Epoxy Synthesis: Bisphenol F (BPF, a mixture of 4,4'-, 2,4'-, and 2,2'-dihydroxydiphenylmethane isomers) is a key phenol-formaldehyde dimer. Its reaction with epichlorohydrin follows the standard glycidyl ether formation process, yielding the difunctional epoxy monomer Bisphenol F Diglycidyl Ether (BFDGE). This monomer is a primary building block in many epoxy-phenolic hybrid systems, valued for its lower viscosity compared to bisphenol A epoxies [5] [7].
  • Enhanced Material Properties: The oxirane-derived epoxy groups impart crucial advantages to the phenolic backbone:
  • Versatile Crosslinking: Epoxy groups react readily with numerous hardeners (amines, thiols, acids, anhydrides) under various conditions (heat, UV, catalysts), offering processing flexibility unattainable with pure phenolics.
  • Improved Toughness: The flexible aliphatic chains introduced by the glycidyl ether linkage and the nature of epoxy curing reactions generally reduce the inherent brittleness of phenolic networks.
  • Adhesion Promotion: Epoxy groups exhibit excellent adhesion to diverse substrates (metals, glass, ceramics, many plastics) via primary and secondary bonding interactions.
  • Chemical Resistance: The dense, hydrophobic network formed by curing epoxy-phenolic hybrids provides outstanding resistance to solvents, acids, and alkalis.

Table 3: Phenolic Architectures Modified by Oxirane (Epichlorohydrin)

Phenolic PrecursorPrimary Reaction with OxiraneResulting FunctionalityTypical CrosslinkerKey Application
Novolac (F:P<1)Epoxidation of phenolic -OHMulti-functional Epoxy Resin (EPN)Aromatic Amines, AnhydridesHigh-temp composites, PCB laminates, Encapsulants
Bisphenol F (Di-OH)Epoxidation of phenolic -OHDifunctional Epoxy Resin (BFDGE)Polyamines, PolyamidesLow-viscosity adhesives, coatings, composites
Resole (F:P>1)Partial epoxidation of phenolic -OH and/or methylol groupsHybrid Methylol/Epoxy ResinHeat (Methylol reaction), Amines (Epoxy)Specialty coatings, hybrid binders

Based on industrial formulations and polymer nomenclature [5] [7] [9]

Properties

CAS Number

25134-84-3

Product Name

Formaldehyde;oxirane;phenol

IUPAC Name

formaldehyde;oxirane;phenol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C6H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-2-3-1;1-2/h1-5,7H;1-2H2;1H2

InChI Key

WLZKVKFSIOWKTR-UHFFFAOYSA-N

Canonical SMILES

C=O.C1CO1.C1=CC=C(C=C1)O

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